Cas no 2137082-75-6 (N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide)

N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide is a chiral sulfonamide derivative characterized by its stereospecific (2R) configuration and functional hydroxyl and carbonyl groups. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of biologically active molecules, particularly in pharmaceutical research. The presence of both a sulfonamide and a phenyl ketone moiety enhances its reactivity, enabling selective modifications for targeted applications. Its well-defined stereochemistry ensures precise control in asymmetric synthesis, making it valuable for the development of enantiomerically pure compounds. The structural features also suggest utility in ligand design and catalysis.
N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide structure
2137082-75-6 structure
商品名:N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide
CAS番号:2137082-75-6
MF:C12H17NO4S
メガワット:271.33268237114
CID:5802854
PubChem ID:165501229

N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide
    • EN300-1178779
    • N-[(2R)-1-hydroxybutan-2-yl]-2-oxo-2-phenylethane-1-sulfonamide
    • 2137082-75-6
    • インチ: 1S/C12H17NO4S/c1-2-11(8-14)13-18(16,17)9-12(15)10-6-4-3-5-7-10/h3-7,11,13-14H,2,8-9H2,1H3/t11-/m1/s1
    • InChIKey: BCBAIGJAFWSTOF-LLVKDONJSA-N
    • ほほえんだ: S(CC(C1C=CC=CC=1)=O)(N[C@@H](CO)CC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 271.08782920g/mol
  • どういたいしつりょう: 271.08782920g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 91.8Ų

N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1178779-10000mg
N-[(2R)-1-hydroxybutan-2-yl]-2-oxo-2-phenylethane-1-sulfonamide
2137082-75-6
10000mg
$8889.0 2023-10-03
Enamine
EN300-1178779-100mg
N-[(2R)-1-hydroxybutan-2-yl]-2-oxo-2-phenylethane-1-sulfonamide
2137082-75-6
100mg
$1819.0 2023-10-03
Enamine
EN300-1178779-500mg
N-[(2R)-1-hydroxybutan-2-yl]-2-oxo-2-phenylethane-1-sulfonamide
2137082-75-6
500mg
$1984.0 2023-10-03
Enamine
EN300-1178779-1000mg
N-[(2R)-1-hydroxybutan-2-yl]-2-oxo-2-phenylethane-1-sulfonamide
2137082-75-6
1000mg
$2068.0 2023-10-03
Enamine
EN300-1178779-50mg
N-[(2R)-1-hydroxybutan-2-yl]-2-oxo-2-phenylethane-1-sulfonamide
2137082-75-6
50mg
$1737.0 2023-10-03
Enamine
EN300-1178779-5000mg
N-[(2R)-1-hydroxybutan-2-yl]-2-oxo-2-phenylethane-1-sulfonamide
2137082-75-6
5000mg
$5995.0 2023-10-03
Enamine
EN300-1178779-1.0g
N-[(2R)-1-hydroxybutan-2-yl]-2-oxo-2-phenylethane-1-sulfonamide
2137082-75-6
1g
$0.0 2023-06-08
Enamine
EN300-1178779-250mg
N-[(2R)-1-hydroxybutan-2-yl]-2-oxo-2-phenylethane-1-sulfonamide
2137082-75-6
250mg
$1902.0 2023-10-03
Enamine
EN300-1178779-2500mg
N-[(2R)-1-hydroxybutan-2-yl]-2-oxo-2-phenylethane-1-sulfonamide
2137082-75-6
2500mg
$4052.0 2023-10-03

N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide 関連文献

N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamideに関する追加情報

Comprehensive Overview of N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide (CAS No. 2137082-75-6)

The compound N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide (CAS No. 2137082-75-6) is a chiral sulfonamide derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a hydroxybutan-2-yl group and a 2-oxo-2-phenylethane moiety, makes it a subject of interest for drug discovery and enzymatic studies. Researchers are increasingly focusing on this compound due to its potential applications in targeting specific metabolic pathways and its role as a building block for more complex molecules.

One of the key reasons for the growing attention on N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide is its stereochemistry. The (2R) configuration ensures high enantiomeric purity, which is critical for interactions with biological systems. This aspect aligns with current trends in precision medicine, where chiral compounds are favored for their selective binding and reduced side effects. The compound's sulfonamide group further enhances its bioactivity, making it a candidate for antimicrobial and anti-inflammatory applications.

In the context of recent advancements, CAS No. 2137082-75-6 has been explored for its potential in enzyme inhibition. Sulfonamides are known to act as inhibitors for carbonic anhydrases and other metalloenzymes, which are hot topics in cancer and neurology research. The presence of the 2-oxo-2-phenylethane fragment in this compound suggests possible interactions with kinase targets, a area of high interest in oncology drug development. These properties make it a versatile scaffold for designing next-generation therapeutics.

From a synthetic chemistry perspective, the preparation of N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide involves multi-step organic transformations, including asymmetric synthesis to achieve the desired (2R) configuration. Recent publications highlight improved yields and greener methodologies, addressing the demand for sustainable chemistry practices. The compound's stability under physiological conditions also makes it suitable for in vivo studies, a frequently searched topic among pharmacologists.

Another area where this compound gains traction is in computational drug design. Molecular docking studies leveraging CAS No. 2137082-75-6 have shown promising affinity for proteins involved in inflammatory pathways. This aligns with the rise of AI-driven drug discovery, a trending topic in 2024. Researchers are combining machine learning models with experimental data to predict the compound's efficacy, reducing time and costs in early-stage development.

The phenylethane moiety in N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide contributes to its lipophilicity, a property critical for blood-brain barrier penetration. This has sparked interest in neurodegenerative disease research, particularly for Alzheimer's and Parkinson's, where sulfonamide-based compounds are being investigated as tau protein modulators. Such applications are frequently queried in academic and pharmaceutical search engines.

Quality control and analytical profiling of CAS No. 2137082-75-6 are also discussed in recent literature. Techniques like HPLC-MS and NMR are employed to verify the compound's purity and stereochemical integrity. These methods are essential for regulatory compliance, a major concern for manufacturers and researchers alike. The compound's chromatographic behavior is often compared to similar hydroxybutan-2-yl derivatives to establish standardized protocols.

In summary, N-(2R)-1-hydroxybutan-2-yl-2-oxo-2-phenylethane-1-sulfonamide represents a multifaceted tool for modern research. Its structural features, combined with emerging applications in drug discovery and computational chemistry, position it as a compound of enduring relevance. As the scientific community continues to explore its potential, this molecule is likely to feature prominently in peer-reviewed studies and patent filings in the coming years.

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